2-Cyclopropyl-4-methylbenzohydrazide

Description

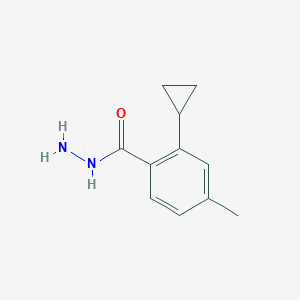

2-Cyclopropyl-4-methylbenzohydrazide is a benzohydrazide derivative characterized by a cyclopropyl substituent at the 2-position and a methyl group at the 4-position of the benzene ring. Benzohydrazides are widely studied for their biological activities, including antimicrobial and antitumor effects, often modulated by substituents on the aromatic ring .

Properties

IUPAC Name |

2-cyclopropyl-4-methylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-7-2-5-9(11(14)13-12)10(6-7)8-3-4-8/h2,5-6,8H,3-4,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUJVVRAOPMVTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NN)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-methylbenzohydrazide typically involves the reaction of 2-Cyclopropyl-4-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide bond, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-methylbenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.

Substitution: The compound can participate in substitution reactions where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Cyclopropyl-4-methylbenzohydrazide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.

Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and coordination complexes.

Biological Research: The compound is investigated for its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methylbenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and coordinate with metal ions, which can influence various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-(Dimethylamino)benzohydrazide

- Structural Differences: Replaces the cyclopropyl group with a dimethylamino (-N(CH₃)₂) substituent at the 4-position.

- Key Findings: Exhibits strong hydrogen-bonding interactions in its crystal lattice, forming a 3D network stabilized by N–H⋯O and C–H⋯O bonds . Lattice energy calculations (DFT) suggest moderate stability, with intermolecular interactions contributing to its solid-state packing .

4-(Bromomethyl)benzaldehyde

- Structural Differences : Features a bromomethyl (-CH₂Br) group at the 4-position and an aldehyde (-CHO) functional group instead of a hydrazide.

- Safety data highlight the need for rigorous handling (e.g., eye and skin protection) owing to insufficient toxicological studies .

Procarbazine and Related Hydrazines

- Structural Differences : Procarbazine (a methylhydrazine derivative) shares the hydrazide functional group but incorporates a carbamoyl substituent.

- Key Findings :

- Procarbazine is a clinical antitumor agent, with its mechanism linked to DNA alkylation and ROS generation. Substituents like carbamoyl groups enhance bioavailability compared to simpler benzohydrazides .

- The cyclopropyl group in 2-cyclopropyl-4-methylbenzohydrazide may offer improved metabolic stability over procarbazine’s methylhydrazine moiety, which is prone to oxidation .

Data Table: Comparative Analysis of Benzohydrazide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.